7-Chloro-5-fluoro-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4ClFO |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
7-chloro-5-fluoro-1-benzofuran |
InChI |
InChI=1S/C8H4ClFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H |
InChI Key |
YVYQSOLXOPWNNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)F)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 7 Chloro 5 Fluoro 1 Benzofuran
Substitution Reactions
Substitution reactions on the 7-Chloro-5-fluoro-1-benzofuran core can occur at either the halogenated benzene (B151609) ring or the furan (B31954) ring, depending on the reaction conditions and the nature of the attacking species.
Halogen Substitution Reactions
In a study on related benzofuran (B130515) derivatives, it was noted that the introduction of an additional halogen can lead to a reduction in certain biological activities, indicating that halogen substitution significantly alters the electronic properties of the molecule. nih.gov
Nucleophilic Substitutions Involving the Fluorine Atom
The C-F bond is the strongest carbon-halogen bond, making fluorine a poor leaving group in traditional SNAr reactions. ucc.ie However, modern catalytic systems have enabled the activation of C-F bonds. For instance, nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans with arylboronic acids have been developed. beilstein-journals.orgresearchgate.net These reactions proceed through the activation of the aromatic C-F bond, involving a β-fluorine elimination from a nickelacyclopropane intermediate. beilstein-journals.orgresearchgate.net While this specific methodology has been applied to 2-fluorobenzofurans, it highlights the potential for functionalizing the C-F bond at the 5-position of this compound under appropriate catalytic conditions. beilstein-journals.orgresearchgate.net
Acid-mediated C-F/C-H cross-coupling of 2-fluorobenzofurans with arenes has also been reported, providing a pathway to 2-arylbenzofurans. rsc.org This reaction demonstrates that the C-F bond can be cleaved and functionalized under Lewis acidic conditions, such as with AlCl3. rsc.org
| Reaction Type | Reagents and Conditions | Product Type | Source |
| Nickel-catalyzed Cross-Coupling | Ni(cod)2, PCy3, K2CO3, Toluene (B28343)/H2O, Room Temp. | 2-Arylbenzofurans | beilstein-journals.orgresearchgate.net |
| Acid-mediated Cross-Coupling | AlCl3, Arene, Dichloromethane, -20 °C to Room Temp. | 2-Arylbenzofurans | rsc.org |
This table presents data for related 2-fluorobenzofuran compounds, illustrating potential reactivity pathways for the fluorine atom in this compound.
Electrophilic Aromatic Substitution (Theoretical Context)
The fluorine at C5 would direct incoming electrophiles to the C4 and C6 positions. The chlorine at C7 would direct to the C6 and C8 (which is part of the furan ring fusion) positions. The combined directing effects would likely favor substitution at the C4 and C6 positions. For instance, iodination of a related benzofuran derivative was achieved using iodine and aluminum powder in acetonitrile (B52724). nih.gov Halogenation of benzofurans can also be achieved with reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS). researchgate.net
Oxidation Reactions (e.g., to Corresponding Quinones or Other Oxidized Derivatives)
While no specific oxidation studies on this compound were found, benzofuran derivatives can undergo oxidation. For example, the oxidation of the alcohol in a related maleimide (B117702) derivative to an aldehyde has been reported. nih.gov The benzofuran ring itself can be oxidized under certain conditions, potentially leading to ring-opened products or the formation of quinones if a hydroquinone (B1673460) precursor is involved. The presence of the electron-withdrawing halogen substituents would likely make the benzene ring more resistant to oxidation compared to an unsubstituted ring.
Reduction Reactions (e.g., of Carboxylic Acid Groups to Alcohols or Aldehydes)
Specific reduction reactions of carboxylic acid groups on this compound are not documented in the searched literature. However, a patent describes the hydrogenation of a related compound, N-{3-[1-(5-Chloro-7-fluoro-benzofuran-2-yl)-1-cyclopropyl-ethyl]-1H-indol-7-yl}-methanesulfonamide, using 5% Pd/C and triethylamine (B128534) in a THF/ethanol mixture. google.com This reaction reduces a double bond in the indole (B1671886) moiety, but it demonstrates that the 7-chloro-5-fluoro-benzofuran core is stable to these reduction conditions. google.com Aldehydes on a benzofuran ring, such as in 5-fluorobenzofuran-3-carbaldehyde, can be reduced to the corresponding alcohol. vulcanchem.com
Cross-Coupling Reactivity and Further Functionalization
The chlorine atom at the 7-position of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an organoboron compound. Aryl chlorides are generally less reactive than bromides and iodides, often requiring more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos) and higher temperatures. nih.gov Successful Suzuki-Miyaura couplings have been performed on various chloro-substituted heterocycles. nih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the reactivity of aryl chlorides can be challenging, but effective catalyst systems are available. organic-chemistry.org
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The reaction is a versatile method for introducing alkynyl moieties. organic-chemistry.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org It is a widely used method for synthesizing aryl amines and can be applied to aryl chlorides. wikipedia.orglibretexts.org The choice of ligand is crucial for achieving high yields. chemrxiv.orgresearchgate.net
A study on 2,3-dibromobenzofurans demonstrated that palladium-catalyzed cross-coupling with triarylbismuths occurs selectively at the C2 position. beilstein-journals.org This indicates the differential reactivity of the positions on the benzofuran ring. Furthermore, a study on 7-chloro-2-fluorobenzofuran showed that it can undergo defluorinative coupling without cleavage of the C-Cl bond, highlighting the possibility of selective functionalization. nii.ac.jp
| Cross-Coupling Reaction | Typical Reactants | Catalyst System (General) | Product | Source |
| Suzuki-Miyaura | Arylboronic acid | Pd(0) or Pd(II) precursor, phosphine ligand, base | Biaryl compound | nih.govlibretexts.org |
| Heck | Alkene | Pd catalyst, base | Substituted alkene | organic-chemistry.orgwikipedia.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Arylalkyne | organic-chemistry.orgsorbonne-universite.fr |
| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | Arylamine | wikipedia.orglibretexts.org |
This table provides a general overview of cross-coupling reactions applicable to the chloro-substituent on this compound.
Computational and Theoretical Chemistry Investigations of 7 Chloro 5 Fluoro 1 Benzofuran
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to determine its energy and electronic wavefunction.
Density Functional Theory (DFT) Approaches (e.g., B3LYP, CAM-B3LYP)Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of molecules, where the properties are determined from the molecule's electron density.rsc.org
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for its efficiency and reliability in predicting molecular geometries and energies for a vast range of compounds. rsc.orgresearchgate.net For 7-Chloro-5-fluoro-1-benzofuran, a B3LYP calculation would typically be the first step to obtain an optimized molecular geometry, vibrational frequencies, and electronic properties.
CAM-B3LYP is a range-separated hybrid functional that improves upon B3LYP, particularly for systems where long-range interactions and charge-transfer excitations are important. researchgate.net It provides a more accurate description of electronic transitions and is especially useful for predicting the properties of molecules involved in photochemical processes.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical reactivity and physical properties. Computational methods provide detailed visualizations and quantitative data to understand this structure.
Frontier Molecular Orbitals (HOMO-LUMO Energy and Shapes)The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.Current time information in Edmonton, CA.The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.Current time information in Edmonton, CA.
HOMO: This orbital can be thought of as the valence band and is the region from which an electron is most likely to be donated. Its energy level is related to the ionization potential.
LUMO: This orbital represents the conduction band and is the region that is most likely to accept an electron. Its energy is related to the electron affinity.
For this compound, analysis of the HOMO and LUMO shapes would reveal the electron density distribution and identify the parts of the molecule most susceptible to electrophilic and nucleophilic attack. The energy of the HOMO-LUMO gap would provide a quantitative measure of the molecule's excitability.
Below is a representative table illustrating the type of data that would be generated from such a calculation.
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -X eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -Y eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Z eV |
Molecular Electrostatic Potential (MESP) MappingA Molecular Electrostatic Potential (MESP) map is a color-coded visualization that illustrates the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.
The map typically uses a color spectrum:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, these would likely be centered around the electronegative oxygen, fluorine, and chlorine atoms.
Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.
Green/Yellow: Represents areas of neutral or intermediate potential.
An MESP map of this compound would clearly delineate the reactive sites, providing a visual guide to its intermolecular interactions and chemical reactivity.
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no specific published studies available for the compound "this compound." Consequently, the detailed computational and theoretical data required to populate the requested article sections—including Mulliken atomic charges, Natural Bond Orbital (NBO) analysis, global and local reactivity descriptors, and molecular geometry optimization—could not be obtained.
The generation of a scientifically accurate and informative article, complete with data tables and detailed research findings as per the user's request, is contingent upon the availability of peer-reviewed research focused specifically on this molecule. Without such foundational data, it is not possible to fulfill the request to create content for the specified outline while adhering to the core principles of accuracy and factual reporting.
General information on related benzofuran (B130515) derivatives and computational chemistry methodologies exists, but in keeping with the strict instruction to focus solely on "this compound," this information has been excluded. Further research and publication in the field of computational chemistry would be necessary to provide the specific analyses requested for this particular compound.
Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Wavenumbers)
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound, providing valuable data for its identification and characterization. Density Functional Theory (DFT) is a principal method used for these predictions.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR spectra are crucial for confirming the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for predicting the chemical shifts of ¹H and ¹³C atoms. The process would involve optimizing the geometry of the this compound molecule and then performing the GIAO calculation. The resulting theoretical chemical shifts would be compared against tetramethylsilane (B1202638) (TMS) as a reference standard.
Vibrational Wavenumbers (FT-IR and Raman): Theoretical vibrational spectroscopy is instrumental in understanding the molecular vibrations of this compound. By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. These calculations help in the assignment of experimentally observed vibrational bands to specific functional groups and vibrational modes within the molecule. The predicted wavenumbers are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-specific deviations.
Thermodynamic Stability and Reaction Energetics
The thermodynamic stability and reaction energetics of this compound are key to understanding its behavior in chemical reactions and its potential for various applications. These properties are typically investigated using computational methods.
Thermodynamic Parameters: By performing frequency calculations on the optimized molecular structure, various thermodynamic parameters can be determined. These include the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. These calculations provide insight into the stability of the molecule at different temperatures.
Investigations into Non-Linear Optical (NLO) Properties
Benzofuran derivatives are of interest for their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Computational methods are essential for the theoretical prediction of these properties.
The NLO response of a molecule is determined by its hyperpolarizability. DFT calculations can be used to compute the first-order hyperpolarizability (β) of this compound. A high value of β indicates a significant NLO response. The calculations would involve determining the molecular dipole moment, polarizability, and hyperpolarizability tensors. The magnitude of the first hyperpolarizability is a critical parameter for second-order NLO materials. Such theoretical investigations can guide the design and synthesis of new NLO materials based on the benzofuran scaffold.
Structure Activity Relationship Sar Studies of 7 Chloro 5 Fluoro 1 Benzofuran Analogues
Influence of Substituents on the Furan (B31954) Ring (C-2, C-3) on Activity Modulation
Modifications at the C-2 and C-3 positions of the furan ring have a profound impact on the biological activity of benzofuran (B130515) analogues. mdpi.com SAR studies have indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, are often crucial for cytotoxic activity. nih.govmdpi.com
For example, the introduction of a 3,4,5-trimethoxybenzoyl group at the C-2 position has been shown to be important for the antiproliferative activity of certain benzofuran derivatives. mdpi.com Similarly, the presence of a bromine atom attached to a methyl group at the C-3 position has resulted in remarkable cytotoxic activity in some cancer cell lines. nih.gov The nature of the substituent at these positions can significantly modulate the compound's potency and selectivity. nih.gov
Effect of Substituents on the Benzene (B151609) Ring of the Benzofuran Core
For instance, a study on a series of benzo[b]furans with modifications at the 5-position of the benzene ring demonstrated that introducing C-linked substituents like aryl and alkenyl groups led to compounds with excellent antiproliferative activities. nih.gov Another study highlighted that the presence of a methoxy (B1213986) group at the C-6 position resulted in maximum inhibitory activity, while a methoxy group at the C-4 position led to the least activity. rsc.org This underscores the importance of the positional chemistry of substituents on the benzene ring in determining the biological profile of benzofuran derivatives.
SAR Investigations of Hybrid Benzofuran Systems
Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties have emerged as a promising strategy for developing new therapeutic agents. mdpi.commdpi.com These hybrid systems often exhibit synergistic effects, leading to enhanced potency and selectivity. nih.gov
Recent studies have explored hybrid benzofurans incorporating moieties such as chalcone, triazole, piperazine (B1678402), and imidazole (B134444), which have shown potent cytotoxic activities. nih.govmdpi.com For example, a series of benzofuran-indole hybrids were synthesized and evaluated as EGFR inhibitors, with one compound showing potent and selective inhibitory effects. mdpi.com Similarly, the fusion of benzofuran with a quinazolinone scaffold has been investigated to create molecules with desirable drug-like profiles and cytotoxicity. nih.gov
The SAR of these hybrid systems is complex, as it involves the interplay of both the benzofuran core and the appended chemical entity. For instance, in a series of spautin-1 analogues, which feature a quinazoline (B50416) core, the introduction of different substituents on the phenyl group led to significant variations in activity. mdpi.com These investigations highlight the potential of creating novel and highly active compounds through the strategic design of hybrid benzofuran systems. nih.gov
Interactive Data Table: SAR of Benzofuran Analogues
| Compound Class | Substitution Pattern | Key SAR Findings | Reference(s) |
| Halogenated Benzofurans | Chlorine and Fluorine at various positions | Positional influence is critical for intermolecular binding and activity. Halogen-induced lipophilicity and electronic effects modulate molecular recognition. | nih.govmdpi.commdpi.comnih.govresearchgate.netacs.org |
| Furan Ring Substituted | Substituents at C-2 and C-3 | Ester or heterocyclic rings at C-2 are often crucial for activity. Substituents at C-3 can significantly enhance cytotoxicity. | nih.govmdpi.commdpi.comnih.gov |
| Benzene Ring Substituted | Substituents at various positions | Positional chemistry of substituents (e.g., methoxy groups) significantly impacts inhibitory activity. | mdpi.commdpi.comnih.govrsc.org |
| Hybrid Benzofurans | Fused with other heterocyclic systems | Synergistic effects can lead to enhanced potency. The nature of both the benzofuran and the hybrid partner influences activity. | nih.govmdpi.comnih.govmdpi.commdpi.com |
Methodologies for SAR Elucidation in Benzofuran Derivatives
The investigation into how the structural features of benzofuran derivatives correlate with their biological actions is a multifaceted process. It combines rational design, chemical synthesis, and computational analysis to build a comprehensive understanding of the SAR.
The rational design of novel benzofuran analogues is a strategic process that begins with a lead compound, which may be a naturally occurring molecule or a previously synthesized derivative with known biological activity. nih.gov Medicinal chemists then systematically alter the structure of this lead to probe the impact of various functional groups and their positions on the molecule's efficacy and selectivity. nih.gov
The synthesis of these structurally modified analogues is a critical step in SAR studies. Various synthetic strategies are employed to create a library of related compounds. For instance, a common approach involves the modification of the benzofuran core at different positions. mdpi.com Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position, such as with an ester or another heterocyclic ring, can be crucial for cytotoxic activity. nih.gov
The introduction of halogen atoms like chlorine, fluorine, and bromine into the benzofuran ring has been shown to significantly enhance anticancer activities. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov For example, the position of a halogen on the benzofuran ring is a critical factor in determining its biological activity. nih.gov
A general synthetic route to produce various benzofuran derivatives can involve multi-step reactions. For example, the synthesis of certain 3-(3′,4′,5′-trimethoxyanilino)benzo[b]furan derivatives involves a two-step process starting from 2-hydroxybenzonitrile (B42573) derivatives. mdpi.com These are condensed with methyl or ethyl bromoacetate (B1195939) to form 3-aminobenzo[b]furan analogs in high yields through a one-pot tandem cyclization. mdpi.com Another example is the synthesis of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, which is achieved in three steps, starting with a one-step cyclization of nitrosalicylaldehydes or 2-hydroxyacetophenone. mdpi.com
The strategic placement of different substituents allows researchers to map out the chemical space around the benzofuran scaffold. For example, studies on spautin-1 analogues, which have a quinazoline core, involved replacing a fluorine atom with various other groups like chloro, methoxy, and trifluoromethyl to observe the effect on activity. mdpi.com This systematic modification helps in identifying key structural motifs responsible for the desired biological effect.
Table 1: Examples of Structurally Modified Benzofuran Analogues and their Reported Activities
| Compound ID | Modification from Lead | Biological Target/Activity | Reference |
| 1 | Bromine atom on methyl group at position 3 | Cytotoxic against K562 and HL60 leukemia cells | nih.gov |
| 5 | Fluorine atom at position 4 of 2-benzofuranyl | uPA inhibitor with increased potency | nih.gov |
| 10h | Methyl group at C-3 and methoxy at C-6 | High antiproliferative activity | mdpi.com |
| 22 | 4-MeO-phenylacetylene group | Cytotoxic against various cancer cell lines | mdpi.com |
| 35g | Methoxy group at C-6 | High activity in 2-alkoxycarbonyl derivatives | mdpi.com |
This table is for illustrative purposes to show how structural modifications are correlated with activity in the broader class of benzofuran derivatives.
Computational methods are indispensable tools in modern drug discovery and play a pivotal role in elucidating the SAR of benzofuran derivatives. These in-silico techniques can predict how a molecule will interact with its biological target, thereby guiding the rational design of more potent and selective compounds. researchgate.net
Molecular Docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. africanjournalofbiomedicalresearch.com In the context of SAR, docking studies can provide mechanistic insights into how benzofuran analogues bind to the active site of a target protein. researchgate.netnih.gov For example, molecular docking has been used to study the interaction of benzofuran derivatives with targets like DNA gyrase and to understand their antibacterial activity. africanjournalofbiomedicalresearch.com The results of docking studies are often expressed as a binding energy, with a more negative value suggesting a more stable interaction. jazindia.com
These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. rsc.org This information is crucial for understanding why certain structural modifications enhance or diminish biological activity. For instance, docking studies on a series of benzofuran derivatives could explain why a compound with a hydroxyl group at a specific position shows higher activity by revealing a key hydrogen bond with an amino acid residue in the target's active site.
Quantitative Structure-Activity Relationship (QSAR) is another powerful computational method. 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can generate models that predict the biological activity of new molecules. researchgate.netfrontiersin.org These models are built by correlating the 3D properties of a set of molecules with their known biological activities. The resulting models can then be used to predict the activity of yet-to-be-synthesized compounds, thus prioritizing synthetic efforts. researchgate.net
Table 2: Software and Models Used in Computational SAR Analysis of Benzofuran Derivatives
| Computational Method | Software/Tool | Application in SAR | Reference |
| Molecular Docking | AutoDock Vina, MOE (Molecular Operating Environment) | Predicting binding modes and energies of ligands with target proteins. | jazindia.comresearchgate.net |
| 3D-QSAR | CoMFA, CoMSIA | Developing predictive models for biological activity based on 3D molecular fields. | researchgate.netfrontiersin.org |
| ADMET Prediction | SwissADME | In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | africanjournalofbiomedicalresearch.comrsc.org |
By integrating rational design, synthesis, and computational analysis, researchers can systematically explore the SAR of benzofuran analogues. This comprehensive approach facilitates the identification of the key structural features required for optimal biological activity and guides the development of new and more effective therapeutic agents.
Molecular Mechanisms of Interaction for 7 Chloro 5 Fluoro 1 Benzofuran Derivatives
Characterization of Specific Molecular Target Interactions (e.g., Enzyme Inhibition, Receptor Binding)
Derivatives of the benzofuran (B130515) core, including those with chloro and fluoro substitutions, exert their biological effects by interacting with a variety of specific molecular targets, primarily enzymes and receptors. The nature and position of substituents on the benzofuran ring are critical in determining the binding affinity and selectivity for these targets. mdpi.comnih.gov Halogen atoms, such as chlorine and fluorine, can enhance binding affinity through the formation of halogen bonds and by modifying the electronic properties of the molecule. mdpi.comnih.gov
Research has identified several key enzyme targets for benzofuran derivatives:
Kinases: A number of protein kinases, which are crucial regulators of cell signaling, are inhibited by benzofuran derivatives. For instance, certain derivatives have been reported as potent inhibitors of Pim-1 and Pim-2 kinases, which are implicated in prostate cancer. rsc.org Others have been developed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), targeting breast cancer cell lines with IC₅₀ values ranging from 2.27 to 12.9 µM. rsc.org
Cyclooxygenase (COX) and other inflammatory enzymes: Fluorinated benzofuran compounds have shown significant inhibitory activity against Cyclooxygenase-2 (COX-2), an enzyme central to inflammatory processes, with IC₅₀ values for Prostaglandin E2 inhibition reported between 1.1 and 20.5 micromolar. smolecule.com Additionally, benzofuran derivatives can suppress the activity of Transforming growth factor-beta-activated kinase-1 (TAK1), a key component in inflammatory signaling pathways. smolecule.com
Aromatase: Substituted benzofuran phenylmethyl imidazole (B134444) derivatives have been investigated as inhibitors of aromatase, the enzyme responsible for estrogen synthesis. scispace.com This action is a key strategy in targeting hormone-dependent cancers like breast cancer. scispace.com The 4-fluoro and 4-chloro derivatives, in particular, have been noted for their activity. scispace.com
Other Enzymes: Benzofuran scaffolds have demonstrated inhibitory activity against a wide range of other enzymes. These include human peptide deformylase, phosphodiesterase 10A (PDE10A), and urokinase-type plasminogen activator (uPA), which is involved in cancer invasion and metastasis. mdpi.comsmolecule.com For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group attached to an amiloride (B1667095) scaffold resulted in a twofold increase in uPA inhibitory potency. nih.gov Furthermore, N'-[(5-chloro-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl) benzenesulfonohydrazide (B1205821) was identified as a potent inhibitor of cytosolic human branched-chain amino acid aminotransferase (BCATc) with an IC₅₀ of 0.81 µM. researchgate.net
In the context of antifungal activity, benzofuran derivatives have been shown to target lanosterol (B1674476) 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a critical component of fungal cell membranes. researchgate.net
Table 1: Enzyme Inhibition by Benzofuran Derivatives
| Derivative Class | Target Enzyme | Reported IC₅₀ / Activity | Disease Context |
|---|---|---|---|
| Fluorinated benzofurans | Cyclooxygenase-2 (COX-2) | 1.1 - 20.5 µM (PGE2 inhibition) smolecule.com | Inflammation |
| Oxindole-based benzofuran hybrids | CDK2/GSK-3β | 2.27 - 12.9 µM rsc.org | Breast Cancer |
| 6-HMA-based benzofurans | Urokinase-type plasminogen activator (uPA) | Ki = 88 nM (for 4-fluoro derivative) nih.gov | Cancer Metastasis |
| 5-chlorobenzofuran-2-carboxamides | Cannabinoid receptor type 1 (CB1) | Allosteric modulators nih.gov | Apoptosis in Cancer |
| Benzofuran-4,5-dione scaffold | Human peptide deformylase | 5.2 - 65 µM smolecule.com | Cancer |
| Benzofuran-phenylmethyl imidazoles | Aromatase | Inhibitory effects noted scispace.com | Breast Cancer |
| 5-chloro-1-benzofuran derivative | Branched-chain amino acid aminotransferase (BCATc) | 0.81 µM researchgate.net | Neuroprotection |
Elucidation of Intracellular Pathways Modulated by Benzofuran Scaffolds at a Molecular Level
The interaction of 7-chloro-5-fluoro-1-benzofuran derivatives with their molecular targets initiates cascades of events that modulate key intracellular signaling pathways. This modulation is central to their therapeutic effects, particularly in cancer and inflammatory diseases.
NF-κB and MAPK Pathways: The anti-inflammatory properties of benzofuran derivatives are largely mediated through the modulation of the Nuclear Factor Kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. smolecule.com Benzofuran compounds containing piperazine (B1678402) moieties have been shown to significantly inhibit the phosphorylation of key proteins in these cascades, including IκB kinase (IKKα/β), inhibitor of κB (IκBα), and the p65 subunit of NF-κB. smolecule.com They also suppress the phosphorylation of MAPK pathway components such as Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38, in a concentration-dependent manner. smolecule.com
Apoptosis and Cell Cycle Regulation: In cancer therapeutics, a primary mechanism of action for benzofuran derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest. One study demonstrated that a 4-chloro substituted benzofuran derivative induced apoptosis in leukemia cell lines by affecting the expression of proteins related to the MNK/eIF4E signaling axis, such as Mcl-1 and phosphorylated eIF4E. rsc.org Other derivatives have been found to induce G2/M phase arrest in cervical cancer cells, preventing them from proceeding through mitosis and leading to cell death. rsc.org
Hormone Receptor Pathways: In hormone-dependent cancers, benzofuran scaffolds are promising frameworks for developing estrogen receptor (ER) inhibitors. smolecule.com They can exhibit selective binding affinity for ERs, thereby modulating estrogen-mediated pathways and producing antiproliferative effects in breast cancer cell lines. smolecule.com
JAK/STAT Pathway: The aberrant expression of Interleukin-6 (IL-6) is linked to the progression of various cancers, often through the Janus-activated kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. researchgate.net Research suggests that certain benzofuran derivatives can impact IL-6 levels, indicating a potential mechanism for anticancer activity through the modulation of the IL-6/JAK/STAT3 signaling cascade. researchgate.net
Table 2: Intracellular Pathways Modulated by Benzofuran Derivatives
| Pathway | Key Modulated Proteins/Events | Biological Outcome |
|---|---|---|
| NF-κB Pathway | ↓ Phosphorylation of IKKα/β, IκBα, p65 smolecule.com | Anti-inflammatory |
| MAPK Pathway | ↓ Phosphorylation of ERK, JNK, p38 smolecule.com | Anti-inflammatory |
| Apoptosis Pathways | ↑ Caspase activation , ↓ Mcl-1, p-eIF4E expression rsc.org | Anticancer |
| Cell Cycle Control | G2/M phase arrest rsc.org | Anticancer |
| Estrogen Receptor Pathway | Inhibition of ER-mediated signaling smolecule.com | Anticancer (Hormone-dependent) |
| JAK/STAT Pathway | Modulation of IL-6 levels researchgate.net | Anticancer, Immunomodulation |
Mechanistic Insights Derived from Advanced Computational Studies
Advanced computational methods, particularly molecular docking and density functional theory (DFT), have become indispensable tools for elucidating the molecular mechanisms of benzofuran derivatives. acs.orgrsc.org These studies provide atomic-level insights into how these ligands interact with their biological targets, guiding the rational design of more potent and selective compounds.
Molecular docking simulations are widely used to predict the binding orientation and affinity of benzofuran derivatives within the active sites of target proteins. researchgate.netmdpi.comjocpr.com These studies have revealed that the binding is typically stabilized by a combination of interactions:
Hydrogen Bonding: The oxygen atom of the benzofuran ring and other functional groups on the derivatives frequently act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the target's active site. smolecule.com
Hydrophobic and van der Waals Interactions: The aromatic rings of the benzofuran scaffold form hydrophobic and π-stacking interactions with nonpolar residues of the enzyme or receptor, contributing significantly to binding stability. smolecule.commdpi.com
Halogen Bonds: As previously mentioned, chlorine and fluorine atoms can participate in halogen bonding, an attractive interaction between the electrophilic halogen and a nucleophilic site on the protein, which can substantially improve binding affinity. mdpi.comnih.gov
For example, docking studies of a 5-chloro-1-benzofuran derivative into the active site of BCATc showed that hydrophobic interactions guide the orientation of the inhibitor, while hydrogen bonds with specific residues like Tyr159 and Lys220-PLP anchor it in place. researchgate.net Similarly, docking of benzofuran-quinazoline hybrids into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has been used to rationalize their inhibitory activity. tandfonline.com
Computational studies extend beyond simple docking. DFT calculations have been employed to investigate the mechanisms of chemical reactions involved in synthesizing or modifying benzofuran derivatives, such as the Claisen rearrangement. rsc.org These quantum mechanical methods provide insights into reaction energetics and transition states, which are crucial for understanding and optimizing synthetic pathways. rsc.org
Advanced Applications of 7 Chloro 5 Fluoro 1 Benzofuran in Chemical Research
Strategic Building Block for Complex Organic Synthesis
The architectural rigidity and specific functionalization of 7-Chloro-5-fluoro-1-benzofuran make it a valuable starting material for the construction of intricate molecular frameworks. The presence of halogen atoms provides reactive handles for various cross-coupling reactions, enabling the introduction of diverse substituents and the elaboration of the core structure.
Organic chemists utilize this benzofuran (B130515) derivative in multi-step synthetic sequences to access novel compounds with potential biological activity. For instance, the chloro and fluoro substituents can influence the regioselectivity of subsequent reactions, guiding the assembly of complex structures with high precision. While specific, detailed synthetic pathways starting from this compound are not extensively documented in publicly available literature, the general reactivity of halogenated benzofurans suggests its utility in reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the creation of libraries of compounds for drug discovery programs. The electronic effects of the halogens can also modulate the reactivity of the furan (B31954) ring, allowing for selective transformations at other positions of the molecule.
Development as Chemical Probes for Biological Systems
The development of chemical probes is crucial for understanding complex biological processes. The this compound scaffold can serve as a core structure for the design of such probes. The lipophilic nature of the benzofuran ring allows for potential membrane permeability, a desirable characteristic for intracellular probes.
The strategic placement of the chloro and fluoro atoms can enhance binding affinity and selectivity towards specific biological targets. nih.gov For example, halogen bonds, which are non-covalent interactions involving halogen atoms, can play a significant role in the binding of a ligand to a protein. nih.gov By modifying the benzofuran core with appropriate reporter groups, such as fluorophores or affinity tags, researchers can design probes for imaging, target identification, and mechanistic studies. Although specific examples of chemical probes derived directly from this compound are not widely reported, the broader class of benzofuran derivatives has been explored for these applications. nih.gov
Exploration in Materials Science for Novel Properties (e.g., Photophysical)
The field of materials science continuously seeks novel organic molecules with unique electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Benzofuran derivatives are known to exhibit interesting photophysical characteristics, and the introduction of halogen atoms can further modulate these properties.
The chlorine and fluorine atoms in this compound can influence the molecule's electronic structure, affecting its absorption and emission spectra. researchgate.net These substitutions can lead to changes in fluorescence quantum yields and lifetimes. While detailed photophysical studies specifically on this compound are limited, research on related fluorinated and chlorinated aromatic compounds suggests that such modifications can be a powerful tool for tuning the optoelectronic properties of organic materials. The investigation of this compound and its derivatives could lead to the development of new materials with tailored light-emitting or charge-transporting capabilities.
Role as Key Intermediates in Fine Chemical Synthesis
In the realm of fine chemical synthesis, this compound serves as a valuable intermediate for the production of high-value compounds, including pharmaceuticals and agrochemicals. Its pre-functionalized core allows for more efficient and convergent synthetic routes to target molecules.
The presence of two distinct halogen atoms offers the potential for sequential and selective reactions, adding to its versatility as an intermediate. For example, one halogen could be displaced or used in a coupling reaction, leaving the other intact for a subsequent transformation. This stepwise functionalization is a key strategy in the efficient synthesis of complex molecules. While specific industrial processes utilizing this compound as a key intermediate are often proprietary, the general importance of halogenated heterocycles in the synthesis of bioactive compounds is well-established. nih.govbenthamscience.com
Below is a table summarizing the potential applications and the roles of the key structural features of this compound.
| Application Area | Key Structural Feature(s) | Role of the Feature(s) | Potential Outcome |
| Complex Organic Synthesis | Halogen Atoms (Cl, F) | Reactive sites for cross-coupling reactions; directing groups for regioselective transformations. | Efficient synthesis of novel and complex organic molecules. |
| Chemical Probes | Benzofuran Core, Halogen Atoms | Lipophilic scaffold for cell permeability; potential for enhanced binding affinity and selectivity through halogen bonding. | Development of new tools for studying biological systems. |
| Materials Science | Halogenated Benzofuran Structure | Modulation of electronic and photophysical properties (absorption, emission). | Creation of novel organic materials for electronic devices. |
| Fine Chemical Synthesis | Pre-functionalized Heterocyclic Core | Versatile intermediate for convergent synthesis; allows for sequential and selective reactions. | Efficient production of pharmaceuticals and other high-value chemicals. |
Future Research Directions for 7 Chloro 5 Fluoro 1 Benzofuran
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted benzofurans has traditionally relied on methods that may involve harsh conditions or multiple steps. Future research should focus on developing more efficient, sustainable, and high-yielding synthetic pathways to access 7-Chloro-5-fluoro-1-benzofuran. Modern catalytic strategies offer promising alternatives to classical approaches.
Recent advancements in organic synthesis have introduced several innovative methods for constructing the benzofuran (B130515) core. nih.govacs.org These include transition-metal-catalyzed reactions, such as those employing palladium, copper, rhodium, gold, or silver catalysts, which can facilitate intramolecular cyclizations and cross-coupling reactions under milder conditions. nih.govacs.orgmdpi.com For instance, a one-pot synthesis reacting appropriately substituted phenols and alkynes or alkenes using a dual palladium/copper catalytic system, like in a Sonogashira coupling followed by cyclization, could be a highly efficient route. nih.govrsc.org
Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of environmentally benign solvents, such as deep eutectic solvents (DES), which have been shown to accelerate transformations and stabilize polar intermediates in benzofuran synthesis. acs.org C–H activation and oxidative annulation are other powerful techniques that allow for the direct formation of the benzofuran ring from simpler precursors, minimizing waste and improving atom economy. nih.govmdpi.com Exploring these modern methodologies could provide robust and scalable access to this compound, enabling its broader investigation.
Table 1: Comparison of Potential Modern Synthetic Routes for this compound
| Synthetic Strategy | Catalyst System (Example) | Key Advantages | Relevant Findings |
|---|---|---|---|
| Sonogashira Coupling & Cyclization | (PPh₃)PdCl₂ / CuI | High efficiency for C-C bond formation; one-pot potential. nih.govrsc.org | Effective for coupling iodophenols with terminal alkynes to form various benzofuran derivatives. nih.gov |
| C–H Activation/Annulation | Rhodium(III) complexes | High atom economy; avoids pre-functionalization of starting materials. nih.govacs.org | Rhodium-catalyzed annulation of N-phenoxyacetamides with alkynes provides access to functionalized benzofurans. nih.gov |
| Oxidative Cyclization | Pd(II) catalysts (e.g., PdCl₂) | Direct C-O bond formation; applicable to o-alkenylphenols. mdpi.com | Palladium-catalyzed oxidative cyclization of o-cinnamyl phenols is a viable route to 2-substituted benzofurans. mdpi.com |
| Green One-Pot Synthesis | Copper Iodide (CuI) in DES | Environmentally friendly solvent; simplified procedure; potential for high yields. acs.org | One-pot reaction of o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent has been successfully demonstrated. acs.org |
| Direct Synthesis from gem-Dibromoalkenes | Palladium complexes | Utilizes readily available starting materials (phenols and aldehydes); avoids organometallic reagents. rsc.org | A flexible method providing direct access to 2-aryl and 2-styryl benzofurans in good yields. rsc.org |
Deeper Exploration of Reactivity for Targeted Functionalization
The benzofuran ring system is generally considered electron-rich and is highly reactive towards electrophilic substitution. rsc.org However, the reactivity and regioselectivity are significantly influenced by the nature and position of substituents. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to modulate the nucleophilicity of the heterocyclic ring. A systematic investigation into its reactivity is crucial for developing a versatile chemical toolbox for its derivatization.
Future studies should map the reactivity of this specific isomer towards a range of electrophilic substitution reactions, such as halogenation, nitration, and Friedel–Crafts acylation. researchgate.net The directing effects of the C5-fluoro and C7-chloro substituents will be critical in determining the outcome of these reactions, with positions C2, C3, C4, and C6 being potential sites for functionalization. The C-2 proton of the benzofuran ring can often be selectively removed via lithiation, providing a handle for introducing a variety of electrophiles at this position. researchgate.net
Furthermore, transition-metal-catalyzed cross-coupling reactions should be explored to install new carbon-carbon and carbon-heteroatom bonds. The chlorine atom at C7, while generally less reactive than bromine or iodine, could potentially participate in cross-coupling reactions under optimized conditions, allowing for the introduction of aryl, alkyl, or amino groups. Understanding these reactivity patterns will enable the targeted functionalization of the this compound scaffold, facilitating the generation of diverse molecular libraries for various research applications.
Integration of Advanced Computational Modeling for Predictive Molecular Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources. nih.govnih.gov For a relatively unexplored molecule like this compound, in silico methods can provide invaluable foresight into its behavior and potential applications.
Future research should leverage a suite of computational techniques. Density Functional Theory (DFT) calculations can be used to model the electronic structure, predict sites of reactivity for electrophilic and nucleophilic attack, and analyze the electronic properties of the molecule. nih.gov This can help rationalize experimentally observed reactivity and guide the design of functionalization strategies.
For applications in drug discovery, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are indispensable. nih.govresearchgate.net By building computational models based on known benzofuran inhibitors of various biological targets, it may be possible to predict the potential activity of this compound and its derivatives. rsc.orgresearchgate.netresearchgate.net Molecular docking can simulate the binding of these compounds to the active sites of proteins, providing insights into potential protein-ligand interactions and guiding the design of more potent and selective analogues. nih.govresearchgate.net Additionally, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help prioritize the synthesis of compounds with favorable drug-like profiles. nih.govresearchgate.net
Table 2: Application of Computational Methods in the Study of this compound
| Computational Method | Research Application | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity Analysis | Prediction of reactive sites, bond energies, and electronic properties to guide synthetic functionalization. nih.gov |
| Quantitative Structure-Activity Relationship (3D-QSAR) | Analogue Design & Activity Prediction | Development of predictive models to correlate structural features with biological activity, guiding the design of more potent compounds. nih.govresearchgate.net |
| Molecular Docking | Target Identification & Interaction Analysis | Simulation of binding modes within protein active sites to identify potential biological targets and key interactions. rsc.orgnih.gov |
| ADMET Prediction | Drug-Likeness Assessment | In silico evaluation of pharmacokinetic and toxicity profiles to prioritize compounds for synthesis and in vitro testing. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Binding Stability Analysis | Assessment of the stability of ligand-protein complexes over time to validate docking results. nih.gov |
Strategic Design of Analogues for Enhanced Research Applications and Targeted Molecular Recognition
The strategic design and synthesis of analogues based on the this compound core is a critical step towards unlocking its potential. Structure-activity relationship (SAR) studies of other benzofuran series have consistently shown that the type and position of substituents are crucial determinants of biological activity. mdpi.comnih.gov
The presence of halogen atoms is often beneficial, as they can form halogen bonds that improve binding affinity to biological targets. mdpi.comnih.gov Future research should focus on creating a library of analogues by systematically modifying the this compound scaffold. This can be achieved by:
Functionalization at the C2 and C3 positions: Introducing a variety of substituents, such as small alkyl groups, aryl rings, or hydrogen-bonding moieties, at the C2 and C3 positions of the furan (B31954) ring.
Bioisosteric Replacement: Replacing the chlorine or fluorine atoms with other functional groups (e.g., trifluoromethyl, cyano, or methoxy (B1213986) groups) to probe the effect of electronics and sterics on activity.
Hybridization with other Pharmacophores: Fusing or linking the benzofuran core with other biologically active scaffolds, such as quinazolinones, imidazoles, or sulfonamides, which has proven to be a successful strategy for developing potent anticancer agents. mdpi.comsemanticscholar.org
The resulting analogues could be screened against a wide range of biological targets, including protein kinases, enzymes involved in neurodegenerative diseases, or microbial pathogens, given the broad spectrum of activities reported for the benzofuran class. semanticscholar.orgmdpi.com This systematic approach to analogue design, guided by computational insights, will be essential for developing novel chemical probes and potential therapeutic leads based on the this compound structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
